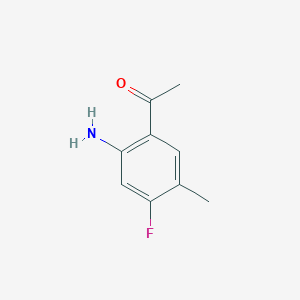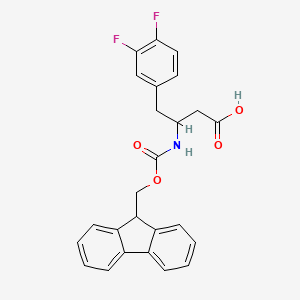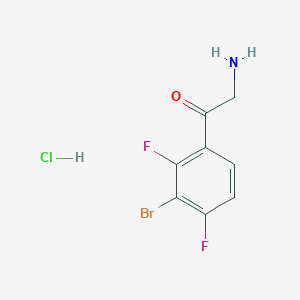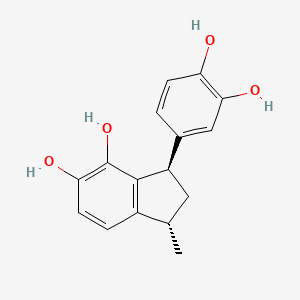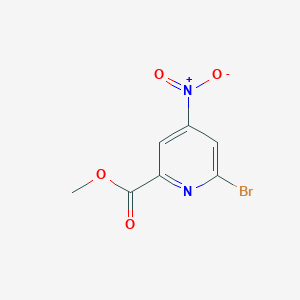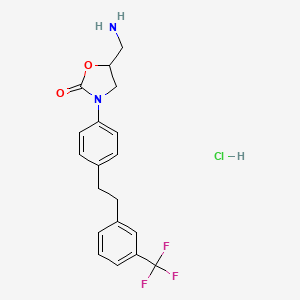
2-Oxazolidinone, 5-(aminomethyl)-3-(4-(2-(3-(trifluoromethyl)phenyl)ethyl)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
- Common reagents: Trifluoromethyl iodide, potassium carbonate.
Attachment of the Aminomethyl Group:
- The aminomethyl group can be introduced through reductive amination of an aldehyde or ketone with an amine.
- Common reagents: Sodium cyanoborohydride, acetic acid.
Industrial Production Methods:
- Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity.
- Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride typically involves multiple steps:
-
Formation of the Oxazolidinone Ring:
- The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Common reagents: Ethanol, hydrochloric acid, sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the oxazolidinone ring can produce amino alcohols.
- Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine:
- The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
- It is evaluated in preclinical and clinical studies to determine its efficacy and safety.
Industry:
- The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.
- It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- It can inhibit the activity of bacterial ribosomes, leading to the disruption of protein synthesis and bacterial cell death.
- In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different chemical structure.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness:
- The presence of the trifluoromethyl group in 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride imparts unique electronic properties, enhancing its stability and reactivity.
- The compound’s specific substitution pattern allows for targeted interactions with molecular targets, potentially leading to improved therapeutic outcomes.
Eigenschaften
CAS-Nummer |
84459-95-0 |
|---|---|
Molekularformel |
C19H20ClF3N2O2 |
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-[4-[2-[3-(trifluoromethyl)phenyl]ethyl]phenyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)24-12-17(11-23)26-18(24)25;/h1-3,6-10,17H,4-5,11-12,23H2;1H |
InChI-Schlüssel |
WNHLEDQUHXPPPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)C(F)(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


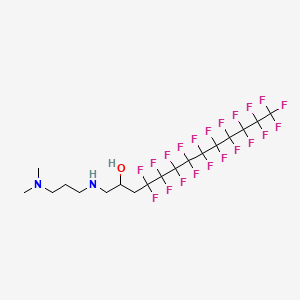

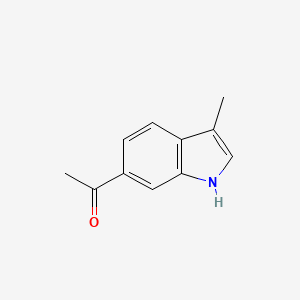
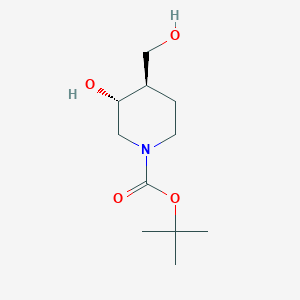


![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
